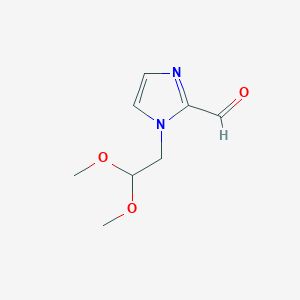

1-(2,2-二甲氧基乙基)-1H-咪唑-2-甲醛

描述

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde (DMEICA) is an imidazole-based aldehyde compound that has been studied extensively in the scientific community for its potential applications in various laboratory experiments. It is a versatile molecule due to its ability to form a variety of derivatives, which can be used in various biochemical and physiological studies.

科学研究应用

生物碱与药物合成

1-(2,2-二甲氧基乙基)-1H-咪唑-2-甲醛及其衍生物在各种生物碱和药物化合物的合成中至关重要。例如,安藤和寺岛 (2010) 实现了一种新型的 2-氨基-1H-咪唑-4-甲醛衍生物合成,该衍生物用作合成代表性 2-氨基咪唑生物碱(如奥洛因、海门汀、二甲酰胺和阿格拉定 A)的基础模块 (Ando & Terashima, 2010)。

食品科学和褐变反应

据 Veĺišek 等人报道,咪唑衍生物在涉及氨基酸和 α-二羰基化合物的非酶促褐变反应中被发现 (1989)。这表明此类化合物在食品化学中发挥的作用以及天然系统中含氮杂环化合物的新发展 (Veĺišek 等人,1989)。

催化和化学合成

李等人 (2015) 开发了一种使用酰胺和 α,β-不饱和醛的铜催化氧化偶联反应来合成 1,2,4-三取代-1H-咪唑-5-甲醛。该方法以其在温和条件下使用廉价催化剂和高原子经济性而著称,突出了该化合物在化学合成中的实用性 (Li 等人,2015)。

自旋探针合成

Kirilyuk 等人 (2003) 在稳定的硝酮合成中使用了 4,4-二甲基-4H-咪唑-5-甲醛肟 3-氧化物,而硝酮是 pH 敏感的自旋探针。这项研究证明了该化合物在开发用于化学和生物学研究的灵敏工具中的应用 (Kirilyuk 等人,2003)。

分子结构和传感应用

Berezin 和 Achilefu (2007) 合成了 1,3-二甲基化咪唑鎓甲醛作为将阳离子咪唑鎓基团整合到分子框架中的合成子,展示了咪唑衍生物在分子工程中的灵活性。此类化合物在创建传感器和天然产物合成中具有潜力 (Berezin & Achilefu, 2007)。

作用机制

Target of Action

It is known that imidazolidin-2-one derivatives, which can be synthesized from 1-(2,2-dimethoxyethyl)ureas , show a wide spectrum of biological activity . These include antitumor , antileishmanial , and antimicrobial activities, and they can be used to treat Alzheimer’s disease . They are also inhibitors of HIV-1 protease , antagonists 5-HT2C , and CCR5 receptors.

Mode of Action

It is known that the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This reaction allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .

Biochemical Pathways

Compounds similar to it have been shown to induce cancer cell apoptosis, inhibit cancer cell proliferation, change the cell cycle, and increase the level of reactive oxygen species (ros) which further induce tumor cell apoptosis . They also increase LC3 protein expression, which is the key regulator in the autophagy signaling pathway .

Result of Action

Similar compounds have shown potent anti-tumor ability . They can induce cancer cell apoptosis, inhibit cancer cell proliferation, change the cell cycle, and increase the level of ROS, which further induce tumor cell apoptosis . They also increase LC3 protein expression, which is the key regulator in the autophagy signaling pathway .

Action Environment

It is known that the compound’s structure contains a dimethoxyethyl group , which is a colorless, aprotic, and liquid ether used as a solvent, especially in batteries . It is miscible with water , which could potentially influence its action and stability in aqueous environments.

生化分析

Biochemical Properties

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine. These interactions can lead to the modification of enzyme activity, either by inhibition or activation. For example, 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde has been shown to inhibit the activity of certain proteases by forming a covalent bond with the active site cysteine residue . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These effects can result in changes in cellular energy production and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions. For instance, 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde can form a covalent bond with the active site of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses . Changes in gene expression can also occur as a result of these interactions, further affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat . Long-term studies have shown that 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur . It is crucial to carefully control the dosage in animal studies to avoid adverse effects.

Metabolic Pathways

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing oxidative stress and cellular damage . Additionally, 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde can affect metabolic flux by altering the activity of key metabolic enzymes, influencing the levels of metabolites in the cell .

属性

IUPAC Name |

1-(2,2-dimethoxyethyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-12-8(13-2)5-10-4-3-9-7(10)6-11/h3-4,6,8H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOODSYZKXBLUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=CN=C1C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033432.png)

![2-[(3,5-Difluorophenyl)amino]acetonitrile](/img/structure/B3033440.png)

![2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3033450.png)

![2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B3033454.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid](/img/structure/B3033455.png)